4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystallographic analysis of pyrazolo[4,3-c]pyridine derivatives has provided fundamental insights into their three-dimensional molecular architecture and solid-state packing arrangements. While specific X-ray diffraction data for this compound remains limited in the literature, related compounds within the pyrazolopyridine family have been extensively characterized through single crystal X-ray diffraction studies. These investigations reveal critical structural parameters that can be extrapolated to understand the molecular geometry of the target compound.
The general structural framework of pyrazolo[4,3-c]pyridine systems exhibits planar or near-planar conformations due to the extended conjugation across the fused ring system. The bond lengths and angles within the heterocyclic core are consistent with aromatic character, displaying typical carbon-nitrogen and carbon-carbon bond distances ranging from 1.32 to 1.40 Angstroms. The presence of the chlorine substituent at the 4-position introduces electronic effects that can influence the overall electron density distribution and potentially affect the planarity of the ring system.
Crystallographic studies of related compounds have demonstrated that the pyrazole nitrogen atoms exhibit different coordination environments, with one nitrogen typically showing pyramidal geometry when protonated, while the other maintains trigonal planar geometry. The methyl group at the 7-position occupies an equatorial position relative to the ring plane, minimizing steric interactions with adjacent atoms. The chlorine atom at the 4-position extends approximately 1.75 Angstroms from the carbon center, creating a localized region of increased electron density that influences intermolecular interactions in the crystal lattice.
The crystal packing of pyrazolopyridine derivatives typically involves hydrogen bonding networks facilitated by the nitrogen atoms in the heterocyclic system. These intermolecular interactions contribute to the overall stability of the crystal structure and influence the physical properties such as melting point and solubility characteristics. The presence of both the methyl and chlorine substituents in this compound likely affects the hydrogen bonding patterns and molecular packing efficiency compared to unsubstituted analogs.
Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the hydrogen and carbon framework of the molecule.
In proton nuclear magnetic resonance spectroscopy, the methyl group at the 7-position appears as a characteristic singlet in the aliphatic region, typically observed around 2.3 parts per million. This signal integrates for three protons and exhibits no coupling due to its isolation from other hydrogen-bearing carbons. The aromatic protons of the pyrazolo[4,3-c]pyridine system generate distinct signals in the downfield region between 7.0 and 8.5 parts per million, with their exact chemical shifts dependent on the electronic environment created by the chlorine and methyl substituents.
The hydrogen at the 6-position of the pyridine ring typically appears as the most downfield signal due to its proximity to the electronegative nitrogen atom and the electron-withdrawing effect of the chlorine substituent at the adjacent 4-position. The proton at the 3-position of the pyrazole ring exhibits a characteristic chemical shift pattern influenced by the nitrogen atoms in the five-membered ring. The nitrogen-hydrogen proton of the pyrazole ring, when present, appears as a broad singlet that can exchange with deuterium oxide, confirming its identity as a labile proton.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of characteristic carbon signals. The methyl carbon at the 7-position appears in the aliphatic region around 20 parts per million, while the aromatic carbons display signals between 110 and 160 parts per million. The carbon bearing the chlorine substituent exhibits a distinctive downfield shift due to the electronegativity of the halogen, typically appearing around 140-150 parts per million. The quaternary carbons at the ring fusion points show characteristic chemical shifts that confirm the connectivity of the bicyclic system.
Infrared spectroscopy reveals diagnostic absorption bands that characterize the functional groups present in this compound. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1400 and 1600 reciprocal centimeters, with specific bands indicating the heterocyclic nature of the compound. The carbon-hydrogen stretching vibrations of the methyl group and aromatic protons are observed in the 2800-3100 reciprocal centimeters region, while the carbon-chlorine stretching vibration appears as a characteristic absorption around 700-800 reciprocal centimeters.
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated pyrazolopyridine system. The compound exhibits characteristic absorption maxima in the ultraviolet region, typically showing bands between 250 and 320 nanometers corresponding to π→π* transitions within the aromatic system. The presence of the chlorine substituent can influence the position and intensity of these absorption bands through its electron-withdrawing effects, potentially causing bathochromic shifts compared to unsubstituted analogs.
Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)
Computational chemistry approaches have become increasingly valuable for understanding the electronic structure and properties of heterocyclic compounds like this compound. Density functional theory calculations provide detailed insights into the molecular geometry, electronic distribution, and reactivity patterns of this compound, complementing experimental observations with theoretical predictions.
Density functional theory optimization studies typically predict a planar or near-planar geometry for the pyrazolo[4,3-c]pyridine core, consistent with the aromatic character of the fused ring system. The calculated bond lengths and angles align closely with experimental crystallographic data from related compounds, validating the computational approach. The chlorine substituent at the 4-position introduces asymmetry in the electron density distribution, with calculations showing increased electron density around the halogen atom and corresponding electron deficiency at the adjacent carbon center.
Molecular orbital analysis reveals the frontier orbital characteristics that govern the chemical reactivity of this compound. The highest occupied molecular orbital typically exhibits π-character distributed across the conjugated ring system, with significant contributions from the nitrogen lone pairs in the pyrazole and pyridine rings. The lowest unoccupied molecular orbital shows π*-character with notable localization near the chlorine-bearing carbon, suggesting this position as a likely site for nucleophilic attack.
The electrostatic potential surface calculated through density functional theory methods provides visualization of the charge distribution across the molecule. The chlorine atom creates a region of negative electrostatic potential, while the carbon atoms adjacent to nitrogen atoms exhibit positive potential, indicating potential sites for electrophilic interactions. The methyl group at the 7-position contributes electron density to the ring system through hyperconjugation effects, as revealed by natural bond orbital analysis.
Vibrational frequency calculations complement experimental infrared spectroscopy data, providing theoretical predictions of the fundamental vibrational modes. These calculations help assign specific absorption bands to particular molecular vibrations and can predict the intensity patterns observed in experimental spectra. The calculated frequencies for the aromatic carbon-carbon and carbon-nitrogen stretching modes typically show good agreement with experimental values when appropriate scaling factors are applied.
The dipole moment and polarizability calculations provide insights into the intermolecular interaction potential of this compound. The presence of the chlorine substituent and the nitrogen atoms creates a significant dipole moment, influencing the compound's solubility characteristics and its behavior in polar solvents. The polarizability tensor reveals the anisotropic response of the electron cloud to external electric fields, which correlates with the compound's potential for π-π stacking interactions and other non-covalent interactions.
Properties
IUPAC Name |
4-chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-7(8)5-3-10-11-6(4)5/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLSUTSPKWVHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Functionalization Strategies
The preparation of 4-chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine involves multi-step synthetic routes focusing on:
- Selective protection of nitrogen atoms (N-1 and N-2)
- Halogenation and substitution at key carbon positions (C-3, C-5, C-7)
- Cross-coupling reactions enabling diversification
Protection of Nitrogen Atoms
Selective protection of the N-1 and N-2 positions is crucial for controlling subsequent functionalization steps. Various protecting groups (PG) such as mesyl (Ms), tetrahydropyranyl (THP), and trimethylsilylethoxymethyl (SEM) have been employed with differing selectivities and yields.
| Entry | Halogen (X) | Reaction Conditions | PG Type | N-1 Protected Yield | N-2 Protected Yield |
|---|---|---|---|---|---|
| 1 | Cl | MsCl, NaH, THF, 0 °C to rt, 2 h | Ms | 92% | 0% |
| 2 | Br | DHP, pTsOH, DCM, rt, 2 h | THP | 6% | 75% |
| 3 | Br | DHP, pTsOH, DCM, rt, 22 h | THP | 82% | 0% |
| 4 | Cl | DHP, pTsOH, DCM, rt, 4 h | THP | 14% | 66% |
| 5 | Br | SEMCl, Cy2MeN, THF, 0 °C to rt, 18 h | SEM | 18% | 32% |
| 6 | Br | SEMCl, NaH, THF, 0 °C to rt, 6 h | SEM | 47% | 26% |
| 7 | Cl | SEMCl, NaH, THF, 0 °C to rt, 6 h | SEM | 45% | 29% |
| 8 | Cl | SEMCl, Cy2MeN, THF, 0 °C to rt, 18 h | SEM | 21% | 44% |
Notes: Mesylation showed high selectivity for N-1 protection with 92% yield for chloro derivatives. THP protection showed time-dependent selectivity for bromo derivatives. SEM protection selectivity depended on the base used, with organic bases favoring N-2 protection.
Alkylation of Nitrogen Atoms
Simple alkylation reactions with alkyl iodides (MeI, PrI) and NaH as base produced N-alkylated derivatives, often as mixtures separable by chromatography.
| Entry | Halogen (X) | Alkylating Agent | N-1 Alkylated Yield | N-2 Alkylated Yield |
|---|---|---|---|---|
| 9 | Br | MeI | 36% | 50% |
| 10 | Cl | MeI | 31% | 42% |
| 11 | Cl | PrI | 27% | 35% |
Functionalization at Carbon Positions
C-5 Position: Buchwald–Hartwig Amination
Pd-catalyzed Buchwald–Hartwig amination at C-5 was successfully applied using Pd2(dba)3, rac-BINAP, and NaOtBu in THF, yielding 62–75% with various amines. N-1 protected substrates (e.g., SEM-protected) showed improved yields up to 97%.
C-3 Position: Iridium-Catalyzed C–H Borylation and Suzuki–Miyaura Cross-Coupling
Iridium-catalyzed borylation using [Ir(COD)OMe]2 and dtbpy ligand enabled regioselective borylation at C-3. Subsequent Suzuki–Miyaura cross-coupling with aryl halides was performed using Pd(dppf)Cl2 and Cs2CO3 in DMAc under microwave heating, yielding 47–60%. Addition of CuCl improved yields in cases prone to protodeborylation (31–48%).
C-7 Position: Regioselective Metalation via TMPMgCl·LiCl
Selective metalation at C-7 was achieved using TMPMgCl·LiCl at −40 °C, followed by electrophilic quenching or transmetalation to ZnCl_2 for Negishi cross-coupling. This method afforded yields of 48–66% for electrophilic trapping and 71–83% for arylation via Negishi coupling.
Sequential and Multiple-Vector Functionalization
The synthetic strategy allows for combining multiple functionalization steps to emulate hit-to-lead optimization pathways in medicinal chemistry. For example:
- C-3 borylation followed by Suzuki–Miyaura cross-coupling
- Tandem N-methylation and SEM deprotection
- Sequential functionalization at N-1, C-3, C-5, and C-7 positions
These sequences enable the rapid generation of diverse derivatives for biological screening and drug development.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Target Site | Yield Range (%) | Notes |
|---|---|---|---|---|
| Mesylation | MsCl, NaH, THF, 0 °C to rt | N-1 | 92 | High selectivity for chloro derivatives |
| THP Protection | DHP, pTsOH, DCM, rt | N-1/N-2 | 6–82 | Time-dependent selectivity for bromo analogs |
| SEM Protection | SEMCl, NaH or Cy2MeN, THF, 0 °C to rt | N-1/N-2 | 18–47 | Base choice affects selectivity |
| Alkylation | MeI or PrI, NaH, 0 °C to rt | N-1/N-2 | 27–50 | Mixtures separable by chromatography |
| Buchwald–Hartwig Amination | Pd2(dba)3, rac-BINAP, NaOtBu, THF | C-5 | 62–97 | Highest yields with N-1 SEM protection |
| Iridium-Catalyzed Borylation | [Ir(COD)OMe]2, dtbpy, B2pin_2, MTBE, 100 °C | C-3 | High | Followed by Suzuki–Miyaura cross-coupling |
| Suzuki–Miyaura Cross-Coupling | Pd(dppf)Cl2, Cs2CO_3, DMAc, 120 °C | C-3 | 31–60 | CuCl additive improves yields |
| TMPMgCl·LiCl Metalation | TMPMgCl·LiCl, THF, −40 °C | C-7 | 48–83 | Electrophilic trapping or Negishi coupling |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups replacing the chlorine or methyl groups .
Scientific Research Applications
Biological Activities
The biological significance of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is primarily linked to its antiproliferative properties against various cancer cell lines.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant inhibitory activity against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). For instance:
- A study demonstrated that certain derivatives induced apoptosis in cancer cells by activating apoptotic pathways, including the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and caspase 9 activation .
- The most potent compounds reduced the proportion of actively proliferating cells significantly compared to controls, showcasing their potential as anticancer agents .
Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold for developing new drugs. Its applications include:
- Anticancer Agents: Due to its antiproliferative properties, it serves as a lead compound for designing novel anticancer drugs.
- Kinase Inhibitors: Some derivatives have shown inhibitory activity against specific kinases involved in cancer progression, such as p90 ribosomal S6 kinases and aurora A kinases .
Fluorescent Probes
Recent studies have highlighted its potential as a fluorescent pH indicator. Certain derivatives exhibit fluorescence properties that can be utilized in biochemical sensing applications, enabling both intensity-based and ratiometric pH measurements .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below highlights key structural differences between 4-chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine and its analogs:
Key Observations :
- Position of Chlorine : Chlorine at C4 (as in the target compound) vs. C7 (e.g., 7-chloro analogs) significantly alters electronic properties and reactivity.
- Ring Fusion : Pyrazolo[4,3-c]pyridine derivatives exhibit distinct electronic profiles compared to pyrazolo[3,4-c] or [4,3-b] isomers due to differences in conjugation pathways .
Antiproliferative Activity
Pyrazolo[4,3-c]pyridines with aryl/alkoxy substituents (e.g., 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol) exhibit potent antiproliferative effects (GI₅₀ = low micromolar) against K562, MV4-11, and MCF-7 cancer lines via PARP-1 cleavage and caspase activation . In contrast:
- This compound: No direct activity data are provided, but its lack of aryl groups may reduce potency compared to diphenyl derivatives.
- Weak-Activity Analogs : Pyrazolo[4,3-c]pyridines with simple alkyl/chloro substituents (e.g., 4-ethyl-7-hydroxyphenyl derivatives) show weaker anticancer activity, as observed in NCI screenings .
Fluorescence Properties
- 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine : Exhibits pH-dependent fluorescence, enabling ratiometric sensing .
- This compound : Fluorescence properties are unreported but likely diminished due to the absence of electron-donating groups (e.g., methoxy).
Physicochemical Properties
Solubility and Stability
- Stability under acidic/basic conditions is unconfirmed but may align with related compounds, which are stable in DMF and ethanol during synthesis .
Reactivity
Biological Activity
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has gained attention for its diverse biological activities. This compound features a unique pyrazolo-pyridine structure, characterized by a chloro substituent at the 4-position and a methyl group at the 7-position of the pyrazolo ring. Its molecular formula is with a molecular weight of approximately 153.57 g/mol. The distinct substitution pattern imparts specific chemical and biological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound primarily involves its interaction with several molecular targets, particularly enzymes and receptors. Key mechanisms include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound acts as an inhibitor of CDKs, which are crucial for cell cycle regulation. Inhibition can lead to cell cycle arrest, making it a potential candidate for anticancer drug development.
- Impact on Cell Signaling Pathways : It modulates signaling pathways by affecting the activity of tropomyosin receptor kinases (TRKs), influencing cellular proliferation and differentiation .
- Antimicrobial and Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity and potential anti-inflammatory effects, although further investigation is required to fully elucidate these properties.
Anticancer Activity
Recent research has demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : Studies have evaluated its effects on human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic B myelomonocytic leukemia) .
- Results : Treatment with this compound at concentrations around 10 µM resulted in a significant reduction in the proportion of actively proliferating cells. Specifically, it decreased BrdU-positive cells from approximately 40% to around 10% in treated populations, indicating strong antiproliferative activity .
Enzyme Inhibition
The compound has been shown to inhibit specific kinases involved in various cellular processes:
| Enzyme Target | Effect |
|---|---|
| Cyclin-Dependent Kinases (CDKs) | Inhibition leading to cell cycle arrest |
| Tropomyosin Receptor Kinases (TRKs) | Modulation of cell proliferation and differentiation |
| p90 Ribosomal S6 Kinase (RSK2) | Inhibitory activity affecting protein synthesis pathways |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antiproliferative Effects : A study involving the treatment of K562 cells showed that compounds similar to this compound exhibited varying levels of antiproliferative activity based on their substituents. The most potent derivatives were identified as having significant effects on cell viability and apoptosis induction .
- Molecular Modeling Studies : Molecular docking studies have indicated that this compound can effectively bind to target enzymes, suggesting potential for drug design aimed at specific kinase pathways involved in cancer progression .
Q & A
Q. What are the primary synthetic routes for constructing the pyrazolo[4,3-c]pyridine scaffold, and how is 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine typically synthesized?
The pyrazolo[4,3-c]pyridine core can be synthesized via two strategies: (i) annelation of a pyrazole ring onto a pyridine derivative or (ii) pyridine-ring formation using pyrazole precursors. A common method involves Sonogashira-type cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure . Microwave-assisted reactions with PdCl₂(PPh₃)₂ and alkynes have also been optimized for efficiency, yielding derivatives like 3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridines .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural confirmation. For example, ¹H and ¹³C NMR verify substituent positions and purity, while MS validates molecular weight. Melting point analysis (e.g., 145–146°C for 6a in ) and chromatographic purity checks (e.g., column chromatography) ensure compound integrity.
Q. What preliminary biological activities have been reported for pyrazolo[4,3-c]pyridine derivatives?
Derivatives exhibit anti-inflammatory and anticancer properties. For instance, (Z)-3-amino-7-(4-chlorobenzylidene)-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione showed potent cytotoxicity against colon cancer (IC₅₀ = 2.914 μg/mL), surpassing doxorubicin in some assays . Early studies also highlight EGFR inhibition potential .
Advanced Research Questions
Q. How do structural modifications influence the kinase inhibitory activity of pyrazolo[4,3-c]pyridine derivatives?
Substituents at the 3- and 7-positions significantly modulate activity. For example, 3-(2-pyridyl) groups enhance binding to kinase ATP pockets, while chloro or methyl groups at the 4- and 7-positions improve metabolic stability. Patent data (WO 2022/090481) suggests substituted derivatives act as EGFR inhibitors, with IC₅₀ values correlating with electron-withdrawing substituents .
Q. What computational strategies are used to predict the binding modes of pyrazolo[4,3-c]pyridine derivatives to therapeutic targets?
Hybrid ligand/receptor docking (e.g., LigBEnD) combines scaffold-based pharmacophore modeling with molecular dynamics. For family C scaffolds (including pyrazolo[4,3-c]pyridines), ensemble docking accounts for conformational flexibility in kinases or CRF-1 receptors . QSPR models further correlate substituent electronic properties with bioactivity .
Q. How can researchers resolve contradictions in synthetic yield data between Sonogashira coupling and microwave-assisted methods?
Conflicting yields arise from reaction conditions. Sonogashira coupling requires precise Pd catalysis and temperature control (e.g., 80°C), while microwave methods accelerate ring closure (e.g., 150°C, 20 min) but may degrade heat-sensitive intermediates. Systematic optimization of PdCl₂(PPh₃)₂ loading (0.5–2 mol%) and solvent polarity (DMF vs. THF) can reconcile discrepancies .
Q. What methodologies are recommended for analyzing cytotoxicity data discrepancies across cancer cell lines?
Use standardized assays (e.g., MTT or SRB) with triplicate measurements to minimize variability. For example, compound 94’s IC₅₀ against liver cancer (4.749 μg/mL) vs. breast cancer (2.527 μg/mL) may reflect differences in cellular uptake or target expression. Pairing in vitro data with transcriptomic profiling (e.g., RNA-seq) can identify resistance mechanisms .
Q. Which structural modifications improve the solubility and bioavailability of this compound derivatives?
Introducing polar groups (e.g., -OH, -NH₂) at the 5-position or forming hydrochloride salts enhances aqueous solubility. For instance, 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives show improved pharmacokinetics due to reduced logP values . Co-crystallization with cyclodextrins or PEGylation are also explored .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
